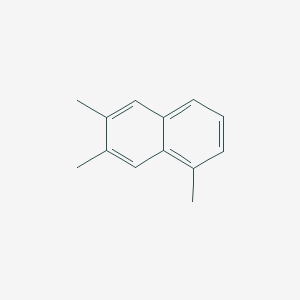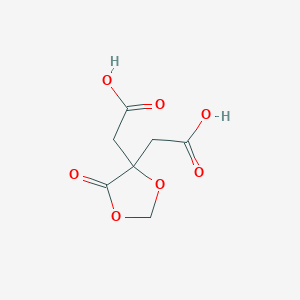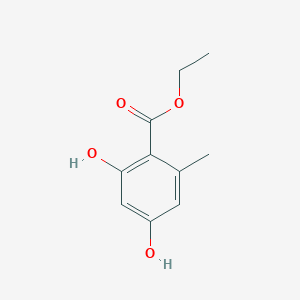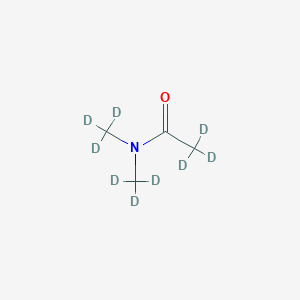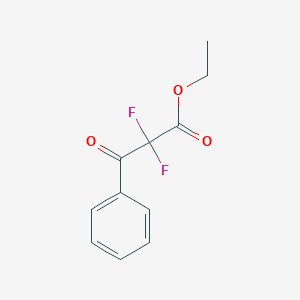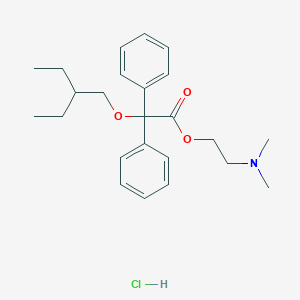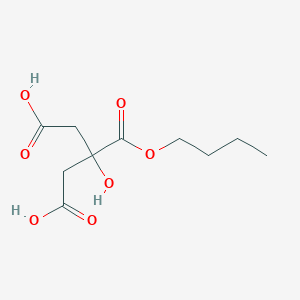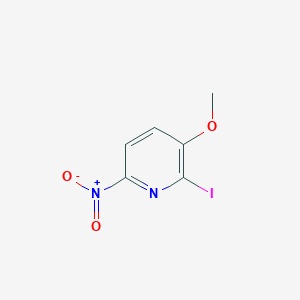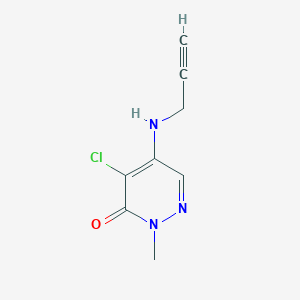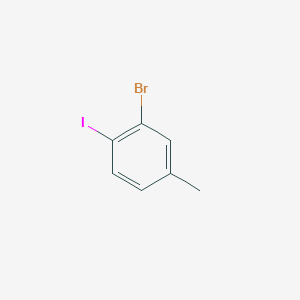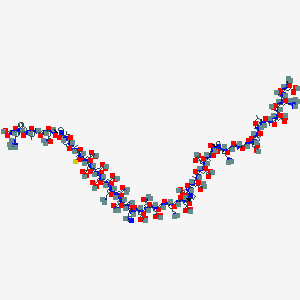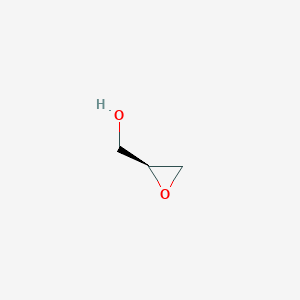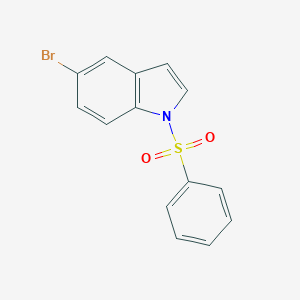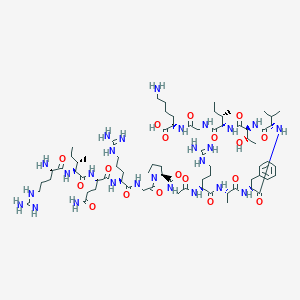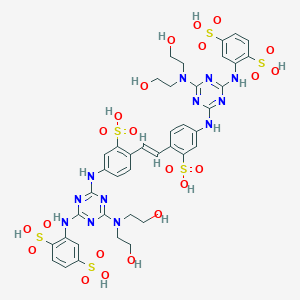
Rylux bsu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rylux bsu is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is synthesized using a unique method that allows for the production of high purity and consistent quality. Rylux bsu has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of Rylux bsu is not fully understood. However, it is believed to act as an antioxidant, protecting cells and tissues from damage caused by reactive oxygen species. Additionally, Rylux bsu may have an effect on the function of ion channels in cells, which can impact cellular signaling and communication.
Efectos Bioquímicos Y Fisiológicos
Rylux bsu has been shown to have a wide range of biochemical and physiological effects. These include reducing oxidative stress, protecting against cell damage, and modulating ion channels. Additionally, Rylux bsu may have an effect on neurotransmitter release and uptake, which can impact neuronal signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Rylux bsu in lab experiments is its consistent quality and purity. This allows researchers to control for variables and ensure that their results are reliable. Additionally, Rylux bsu is relatively easy to work with and can be used in a variety of experimental setups.
One limitation of using Rylux bsu is that its mechanism of action is not fully understood. This can make it difficult to interpret results and design experiments that target specific pathways or processes. Additionally, Rylux bsu may not be effective in all experimental models, and researchers should carefully consider its use in their specific context.
Direcciones Futuras
There are numerous future directions for research on Rylux bsu. One potential avenue is to further investigate its mechanism of action and how it impacts cellular signaling and communication. Additionally, researchers could explore the potential therapeutic applications of Rylux bsu, particularly in the context of neurological disorders and oxidative stress-related diseases. Finally, there is a need for more studies on the safety and toxicity of Rylux bsu, particularly in vivo.
Métodos De Síntesis
The synthesis of Rylux bsu involves several steps, including the use of specialized equipment and reagents. The process begins with the reaction of a starting material with a reagent to form an intermediate compound. This intermediate is then treated with another reagent to produce the final product, Rylux bsu. The synthesis method is carefully controlled to ensure that the purity and quality of the compound are consistent.
Aplicaciones Científicas De Investigación
Rylux bsu has numerous applications in scientific research. It can be used as a tool to study the biochemical and physiological effects of various substances and conditions. For example, researchers have used Rylux bsu to study the effects of drugs on the nervous system, as well as the mechanisms of action of various neurotransmitters. Additionally, Rylux bsu has been used to study the effects of oxidative stress on cells and tissues.
Propiedades
Número CAS |
114456-70-1 |
|---|---|
Nombre del producto |
Rylux bsu |
Fórmula molecular |
C40H44N12O22S6 |
Peso molecular |
1237.2 g/mol |
Nombre IUPAC |
2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C40H44N12O22S6/c53-15-11-51(12-16-54)39-47-35(45-37(49-39)43-29-21-27(75(57,58)59)7-9-31(29)77(63,64)65)41-25-5-3-23(33(19-25)79(69,70)71)1-2-24-4-6-26(20-34(24)80(72,73)74)42-36-46-38(50-40(48-36)52(13-17-55)14-18-56)44-30-22-28(76(60,61)62)8-10-32(30)78(66,67)68/h1-10,19-22,53-56H,11-18H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,41,43,45,47,49)(H2,42,44,46,48,50)/b2-1+ |
Clave InChI |
IWCYXDKDGNKCFU-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Números CAS relacionados |
68971-49-3 (hexa-hydrochloride salt) |
Sinónimos |
2,2'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-(bis(2-hydroxyethyl)amino)-1,3,5-triazine-4,2-diyl)imino))bis-1,4-benzenedisulfonic acid Rylux BSU Rylux BSU hexasodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



